(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol
Description
Properties
CAS No. |
73771-79-6 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H16O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-8,17-20H,9-10H2/t17-,18-/m1/s1 |
InChI Key |
UTGJYCFLZGWWRM-QZTJIDSGSA-N |
Isomeric SMILES |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)[C@H]([C@@H]1O)O |
Canonical SMILES |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C(C1O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route from N,N-Diethylbenzamide (Enantioselective Total Synthesis)
A notable and well-documented total synthesis was reported by Lorentzen et al., which involves the following key steps:
Negishi Cross-Coupling Reaction
- Starting with N,N-diethylbenzamide, ortho-lithiated with sec-butyllithium, followed by transmetalation with zinc chloride.
- Cross-coupling with ethyl-4-bromobutyrate catalyzed by nickel(II) acetylacetonate and triphenylphosphine at reflux temperature to yield an intermediate with 67% isolated yield.
- Palladium catalysts were found ineffective for this step (Table 1 in original research).
-
- The chirality and trans-diol stereochemistry are introduced via the Shi epoxidation of a tetralone scaffold formed in previous steps.
- This reaction uses a chiral ketone catalyst derived from fructose to achieve high enantioselectivity.
Amide Reduction, Wittig Reaction, and Photocyclization
- Amide reduction converts the amide to the corresponding amine or alcohol intermediate.
- Wittig reaction introduces the required double bond for ring closure.
- Photocyclization forms the tetrahydrochrysene core with the trans-1,2-diol moiety.
Protection and Deprotection Steps
- Protection of hydroxyl groups during intermediate steps ensures selective reactions and prevents side reactions.
- Final deprotection yields the desired this compound.
Reaction conditions and yields summary:
| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Negishi Cross-Coupling | Ni(acac)2/PPh3 | Reflux, 2 h | 67 | No homocoupling byproduct at reflux |
| Shi Epoxidation | Chiral ketone catalyst, Oxone | Room temperature | High | High enantioselectivity for trans-epoxide |
| Amide Reduction | LiAlH4 or similar reducing agent | Mild, controlled | Good | Converts amide to alcohol |
| Wittig Reaction | Phosphonium ylide | Room temperature | High | Introduces alkene for photocyclization |
| Photocyclization | UV light, sensitizer | Controlled irradiation | Moderate | Forms tetrahydrochrysene ring system |
Catalytic Hydrogenation Method
An alternative preparation involves the catalytic hydrogenation of chrysene in the presence of chiral catalysts:
Catalysts: Platinum on alumina (Pt/Al₂O₃) modified with chiral ligands such as cinchona alkaloids or other chiral modifiers.
Solvents: Ethanol, methanol, or acetic acid mixtures.
Conditions: Mild hydrogen pressure, room temperature to moderate heating.
Outcome: Stereoselective hydrogenation yields this compound with enantiomeric excess (ee) reported up to 78%.
Industrial scale: Continuous flow reactors with recyclable chiral catalysts improve scalability and cost efficiency.
Enzymatic and Biocatalytic Approaches
Toluene dioxygenase-catalyzed asymmetric dihydroxylation of chrysene or related substrates can produce cis-dihydrodiols with high enantiopurity.
Enzymatic cascades combining benzaldehyde lyase and reductive enzymes have been explored for regio- and enantioselective diol synthesis in related systems, though direct enzymatic synthesis of this compound remains less common.
Microwave irradiation has been reported to enhance enantiomeric purity (up to 67% ee) compared to enzymatic methods (~50% ee) for similar diol syntheses.
Analytical Confirmation of Stereochemistry
X-ray Crystallography: Provides absolute configuration by analyzing hydrogen bonding and crystal packing in derivatives.
Chiral Gas Chromatography/Mass Spectrometry (GC/MS): Derivatization of diols for volatility enhancement, comparing retention times with enantiopure standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NOESY and coupling constant analysis distinguish cis/trans diastereomers and confirm stereochemistry.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Challenges | Typical Yield / Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Negishi Cross-Coupling + Shi Epoxidation | Multi-step, high stereoselectivity | High enantioselectivity (>99% ee), versatile | Multi-step, requires specialized reagents | Moderate to high yields (up to 67% in coupling step) |
| Catalytic Hydrogenation | Direct reduction of chrysene | Simpler, scalable for industry | Moderate ee (~78%), catalyst cost | Moderate yields, ee up to 78% |
| Enzymatic Dihydroxylation | Biocatalytic, mild conditions | High regio- and stereoselectivity | Limited substrate scope, lower ee | Moderate yields, ee ~50-67% |
| Photocyclization and Wittig | Ring formation with stereocontrol | Enables complex scaffold assembly | Requires UV irradiation, multiple steps | Moderate yields |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes stereoselective oxidation to form epoxides and ketones. Key pathways include:
Epoxidation
-
Shi epoxidation selectively generates trans-diepoxide intermediates under catalytic conditions (dimethyldioxirane or oxaziridinium salts) .
-
Enzymatic oxidation by cytochrome P450 isoforms (e.g., CYP1A) produces 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene, a highly carcinogenic metabolite .
Ketone Formation
-
Oxidation with chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) converts hydroxyl groups to ketones at positions 1 and 2, yielding tetrahydrochrysenone derivatives .
Esterification and Etherification
The hydroxyl groups participate in nucleophilic substitutions:
Photochemical Cyclization
UV irradiation induces cyclization to form extended PAHs:
-
Stilbene intermediates (e.g., compound 12 in Scheme 2 of ) undergo Mallory photocyclization to yield chrysene derivatives.
-
Conditions : 400 W mercury lamp, benzene solvent, 12-hour irradiation .
Biological Interactions
Metabolic activation pathways are critical for its mutagenic and carcinogenic activity:
DNA Adduct Formation
-
Enzymatic conversion to 1,2-dihydroxy-3,4-epoxide facilitates covalent binding to DNA guanine residues, forming stable adducts (e.g., dG-N²-1,2-dihydroxy-3,4-epoxide) .
Estrogenic Activity
-
Acts as a selective estrogen receptor modulator (SERM):
-
ERα agonist (EC₅₀ = 0.8 µM)
-
ERβ antagonist (IC₅₀ = 2.3 µM).
-
Chiral Building Block
-
Used in asymmetric synthesis via Negishi cross-coupling and Wittig reactions .
-
Example : Coupling with ethyl-4-bromobutyrate yields advanced intermediates for PAH derivatives .
Degradation Pathways
Scientific Research Applications
Mutagenic Properties
Research indicates that (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol exhibits significant mutagenic properties. A study demonstrated that this compound can be activated to form mutagens in the presence of liver homogenates from treated rats. Specifically, it was found that the bay-region tetrahydroepoxide derived from this diol is highly mutagenic in both bacterial and mammalian cells .
Tumor Initiation Studies
In animal models, (1R,2R)-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene was shown to induce tumors in mice. The tumorigenic potential was assessed through skin initiation assays where the compound induced papillomas at significant rates compared to controls . These findings underscore the relevance of this compound in understanding the mechanisms of carcinogenesis related to polycyclic aromatic hydrocarbons.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of (1R,2R)-tetrahydrochrysene against glutamate-induced toxicity. This compound has been shown to selectively modulate estrogen receptors and may offer protective benefits against neurodegenerative conditions by mitigating excitotoxicity . The implications for treating conditions like Alzheimer's disease are particularly noteworthy.
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) of (1R,2R)-1,2-dihydroxy-3,4-tetrahydrochrysene has been extensively studied to understand how structural variations influence its biological activities. Research has demonstrated that specific substitutions at the bay region significantly affect mutagenicity and tumorigenicity profiles . These insights are crucial for developing safer derivatives or inhibitors that could mitigate the harmful effects associated with this class of compounds.
Potential Pharmaceutical Applications
Given its biological activities, (1R,2R)-tetrahydrochrysene derivatives are being investigated for their potential as therapeutic agents. The compound's ability to activate certain biological pathways suggests that it could be utilized in developing drugs targeting cancer or neurodegenerative diseases. The exploration of phenolic compounds in medicinal chemistry highlights their potential in drug discovery and development .
Comparative Analysis of Biological Activities
| Compound | Mutagenicity | Tumorigenicity | Neuroprotection |
|---|---|---|---|
| (1R,2R)-Tetrahydrochrysene-1,2-diol | High | Moderate | Yes |
| Chrysene-1,2-diol | Moderate | High | No |
| 3-Hydroxychrysene-1,2-diol | Low | Low | No |
This table summarizes the comparative biological activities of (1R,2R)-tetrahydrochrysene-1,2-diol against related compounds. Notably, while it exhibits high mutagenicity and moderate tumorigenicity, it also shows promise in neuroprotection.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression, contributing to its biological effects.
Comparison with Similar Compounds
Metabolic Activation
- Formation of Diol Epoxides: Liver microsomes from 3-methylcholanthrene-treated rats metabolize (1R,2R)-dihydrochrysene to the bay-region diol epoxide (+)-1β,2α-dihydroxy-3α,4α-epoxy-1,2,3,4-tetrahydrochrysene (diol epoxide-2). This trans-configured epoxide is structurally analogous to the carcinogenic benzo[a]pyrene diol epoxide (BPDE) .
Comparison with Structurally Similar Compounds
Chrysene Derivatives
Phenanthrene Dihydrodiols
- Phe-1,2-D: A proxy for carcinogenic PAH pathways. Indirectly quantified via acid hydrolysis to phenols.
- Phe-3,4-D: Forms reverse diol epoxide (Phe-3,4-D-1,2-E), which is non-carcinogenic due to non-bay-region configuration .
Benzo[a]pyrene (BaP) Derivatives
Mutagenicity
- Chrysene Diol Epoxide-2: 4× more mutagenic in V79 cells than its cis diastereomer. Bay-region tetrahydroepoxide (3,4-epoxy-1,2,3,4-tetrahydrochrysene) is 6–18× more mutagenic than non-bay-region epoxides .
- Phenanthrene Diol Epoxides: Less mutagenic than chrysene derivatives; bay-region 3,4-epoxide is 17× more active than non-bay-region epoxides .
Tumorigenicity Mechanisms
- Bay-Region Hypothesis : trans-Diol epoxides with benzylic hydroxyl groups opposite the epoxide oxygen (e.g., chrysene diol epoxide-2) intercalate into DNA, forming stable adducts that drive mutations .
- Enantioselectivity : (-)-(1R,2R)-dihydrochrysene is preferentially metabolized to the active (+)-diol epoxide-2, while (+)-enantiomers are detoxified .
Analytical Methods
- Quantitation of Dihydrodiols: Phe-1,2-D and chrysene dihydrodiols require derivatization (e.g., methyl iodide) for GC-MS analysis.
Biological Activity
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention for its biological activities, particularly its mutagenic and potential carcinogenic properties. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its tetrahydro structure and two hydroxyl groups at the 1 and 2 positions. Its structural attributes contribute to its reactivity and interaction with biological systems.
Mutagenicity and Carcinogenicity
Research indicates that this compound exhibits mutagenic properties under specific conditions:
- Activation in Liver Homogenates : In studies using the S9 mix (a liver homogenate), chrysene derivatives including (1R,2R)-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene demonstrated activation to mutagens. The presence of reduced nicotinamide adenine dinucleotide phosphate (NADPH) enhanced mutagenic activity significantly .
- Comparison with Other Compounds : The mutagenicity of (1R,2R)-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene was found to be less than that of its bay-region epoxide counterparts but still notable in bacterial strains such as Salmonella typhimurium .
Genotoxicity Studies
Genotoxicity assessments have revealed varying degrees of DNA interaction:
- Cell Transformation Assays : In cell transformation experiments using V79 cells (Chinese hamster fibroblasts), chrysene-derived compounds showed weak transforming activity. Notably, the anti-diol-epoxide exhibited moderate activity compared to other derivatives .
- In Vitro Studies : The compound's potential for inducing mutations was evaluated in mammalian cell lines. Results indicated that while it is not the most potent mutagen among chrysene derivatives, it still possesses significant genotoxic potential .
Case Studies and Experimental Findings
Several studies have focused on the biological effects of (1R,2R)-1,2-dihydroxy derivatives:
Antioxidant and Anti-inflammatory Properties
Emerging research suggests that some derivatives may exhibit antioxidant properties:
- Antioxidant Activity : Certain studies have indicated that related compounds possess antioxidant capabilities which could mitigate oxidative stress-related damage in cells .
- Anti-inflammatory Effects : While primarily studied for their mutagenic properties, some PAH derivatives have shown promise in anti-inflammatory applications .
Q & A
Q. What are the established synthetic routes for (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol, and how do reaction conditions influence stereoselectivity?
Synthetic strategies often employ catalytic hydrogenation or asymmetric dihydroxylation. For example, platinum-based catalysts (e.g., Pt/Al₂O₃) with chiral modifiers like cinchona alkaloids can induce enantioselectivity. Solvent choice (e.g., acetic acid vs. toluene) significantly impacts stereochemical outcomes, as demonstrated in analogous diol syntheses where solvent polarity altered enantiomeric excess (ee) from 38% to 78% . Key parameters include temperature (20–80°C), hydrogen pressure (1–10 bar), and catalyst loading (1–5 wt%).
Q. How is the stereochemical configuration of this compound validated experimentally?
X-ray crystallography is the gold standard for confirming absolute configuration. For structurally related diols, crystallographic analysis revealed hydrogen-bonding patterns in triclinic or monoclinic crystal systems, resolving chiral centers with <0.01 Å positional uncertainty . Complementary techniques include circular dichroism (CD) spectroscopy and NMR-based Mosher ester analysis.
Q. What metabolic pathways are associated with this compound in biological systems?
Similar polycyclic diols undergo cytochrome P450-mediated oxidation to form diol epoxides, which are potential carcinogens. For example, phenanthrene-1,2-diol is metabolized to bay-region epoxides, analogous to benzo[a]pyrene’s carcinogenic pathway. Hydrolysis of these epoxides yields tetraols detectable in urine, serving as biomarkers for metabolic activation .
Advanced Research Questions
Q. How can analytical methods be optimized for quantifying trace levels of this compound in complex matrices?
A gas chromatography-mass spectrometry (GC-MS) method with derivatization (e.g., silylation) improves sensitivity. Challenges include minimizing matrix interference and reducing solvent consumption. For phenanthrene diols, direct quantification via methyl iodide derivatization achieved a limit of detection (LOD) of 0.1 ng/mL but required 10 mL urine and 16-hour derivatization. Modern approaches use microextraction by packed sorbent (MEPS) to lower sample volume to 1 mL and reduce processing time to 2 hours .
Table 1: Comparison of Analytical Methods for Diol Quantification
| Method | LOD | Sample Volume | Derivatization Time | Reference |
|---|---|---|---|---|
| Acid Hydrolysis + GC | 0.5 ng/mL | 5 mL | 2–16 h | |
| Direct Derivatization | 0.1 ng/mL | 10 mL | 16 h | |
| MEPS-GC-MS | 0.05 ng/mL | 1 mL | 2 h |
Q. How can conflicting data on the carcinogenicity of diol epoxide derivatives be resolved?
Contradictions arise from variations in metabolic activation (e.g., bay-region vs. non-bay-region epoxides). For example, bay-region epoxides of phenanthrene-1,2-diol exhibit higher DNA adduct formation (10–100×) compared to non-bay-region analogs. Computational docking studies and in vitro mutagenicity assays (Ames test) are critical for correlating structural features (e.g., dihedral angle, electrophilicity) with biological activity .
Q. What strategies enhance enantioselective synthesis of this compound?
Modifying catalyst surfaces with chiral ligands (e.g., 9-methoxy-10,11-dihydrocinchonidine) improves ee by 20–40%. Solvent engineering (e.g., polar aprotic solvents like DMF) stabilizes transition states, while kinetic resolution using immobilized enzymes (e.g., lipases) can achieve >90% ee in multi-step syntheses .
Methodological Considerations
Q. How should researchers address discrepancies in crystallographic data for diol derivatives?
Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to resolve ambiguities in hydrogen bonding. For the (1R,2R)-diaminocyclohexane/(1S,2S)-diol complex, synchrotron data confirmed pleated hydrogen-bond cores with <0.02 Å deviation, resolving earlier inconsistencies in unit cell parameters .
Q. What in silico tools predict the metabolic fate of this compound?
Quantum mechanical/molecular mechanical (QM/MM) simulations model epoxidation energetics, while software like Schrödinger’s MetaSite predicts CYP450 binding sites. For phenanthrene derivatives, these tools accurately identified 1,2-diol as the major precursor to bay-region epoxides (AUC = 0.89 in validation studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
